molecular formula C21H25N5O2 B2625150 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide CAS No. 1428374-49-5

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide

Numéro de catalogue B2625150
Numéro CAS: 1428374-49-5
Poids moléculaire: 379.464
Clé InChI: RCVXQPUWVJJXAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential use in treating various diseases, including cardiovascular disease, pulmonary hypertension, and erectile dysfunction.

Mécanisme D'action

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 works by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to vasodilation and improved cardiac function. It also reduces pulmonary artery pressure and improves pulmonary function in animal models of pulmonary hypertension. Additionally, it enhances erectile function in animal models of erectile dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. Additionally, it has been extensively studied in animal models, providing a wealth of information on its effects and mechanisms of action.
However, there are also some limitations to using this compound 73-6691 in lab experiments. It may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results. Additionally, its effects may vary depending on the species and tissue type being studied.

Orientations Futures

There are several future directions for research on N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691. One area of interest is its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and sickle cell disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound 73-6691 and its effects on other signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans.

Méthodes De Synthèse

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-(2-aminoethyl)pyridine, followed by the reaction of the resulting intermediate with 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 has been extensively studied for its potential use in treating various diseases, including cardiovascular disease, pulmonary hypertension, and erectile dysfunction. It has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension. Additionally, it has been shown to enhance erectile function in animal models of erectile dysfunction.

Propriétés

IUPAC Name

4-butoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-3-16-28-18-8-6-17(7-9-18)21(27)23-13-12-22-19-10-11-20(25-24-19)26-14-4-5-15-26/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXQPUWVJJXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.